2-(2,4-Dibromophenoxy)propanoyl chloride

Description

Molecular Architecture and IUPAC Nomenclature

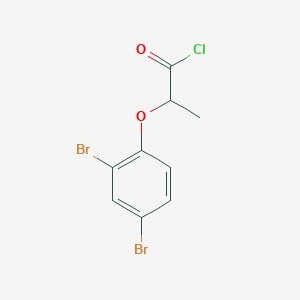

The molecular architecture of this compound reveals a complex organic structure characterized by multiple functional groups and halogen substituents. The compound possesses the molecular formula C9H7Br2ClO2 with a molecular weight of 342.41 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition and functional group arrangement.

The molecular architecture consists of a propanoyl chloride backbone connected to a dibromophenoxy substituent through an ether linkage. The propanoyl chloride moiety contains a three-carbon chain with a carbonyl group adjacent to a chlorine atom, representing the characteristic acyl chloride functionality. The phenoxy portion features a benzene ring substituted with bromine atoms at the 2 and 4 positions relative to the oxygen bridge, creating a highly electronegative environment that influences the compound's reactivity profile.

The International Chemical Identifier code for this compound is documented as 1S/C9H7Br2ClO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3, providing a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key is recorded as PBFBAJWNLKWKII-UHFFFAOYSA-N, serving as a unique digital fingerprint for database searches and chemical identification purposes. The canonical Simplified Molecular Input Line Entry System representation is expressed as CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Br, offering an alternative linear notation for computational applications.

Crystallographic Analysis and Conformational Studies

Limited crystallographic data exists for this compound in the available literature, primarily due to its reactive nature as an acyl chloride compound. However, comparative analysis with structurally related compounds provides insights into potential conformational preferences and solid-state arrangements. Related phenoxypropanoic acid derivatives have been subjected to crystallographic investigation, revealing important structural parameters that can be extrapolated to understand the conformational behavior of the acyl chloride analog.

The compound likely exhibits conformational flexibility around the ether linkage connecting the propanoyl and phenoxy components. The presence of two bromine substituents on the phenyl ring introduces significant steric bulk and electronic effects that influence the preferred conformational states. The electron-withdrawing nature of the bromine atoms, combined with their substantial van der Waals radii, creates a constrained environment that affects molecular geometry and intermolecular interactions.

Storage requirements for the compound indicate stability concerns, with recommended storage temperatures of 2-8 degrees Celsius suggesting potential decomposition or reactivity issues at ambient conditions. This temperature sensitivity provides indirect evidence for conformational lability and suggests that structural studies would need to be conducted under controlled conditions to obtain reliable crystallographic data.

Comparative analysis with 2-(2,4-dibromophenoxy)propionic acid, the hydrolysis product of the target compound, reveals important structural information through available spectroscopic data. The propionic acid derivative exhibits characteristic infrared absorption patterns that can be correlated with expected vibrational modes in the acyl chloride precursor, providing insights into conformational preferences and intramolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy represents a primary tool for structural elucidation, though direct spectral data for this compound remains limited in the publicly available literature. However, spectroscopic analysis of closely related compounds provides valuable reference points for interpretation.

Infrared spectroscopy analysis reveals characteristic absorption bands associated with the acyl chloride functional group and aromatic substitution patterns. The carbonyl stretch typically appears in the region around 1800-1820 reciprocal centimeters, characteristic of acyl chlorides, while the carbon-chlorine stretch manifests at lower frequencies around 700-800 reciprocal centimeters. The presence of bromine substituents on the aromatic ring generates distinctive fingerprint region absorptions that aid in structural confirmation.

Related propanoyl chloride compounds exhibit characteristic infrared spectra with strong carbonyl absorption bands and distinctive halogen-carbon stretching vibrations. The dibromophenoxy substitution pattern introduces additional complexity through aromatic carbon-bromine stretching modes and out-of-plane bending vibrations associated with the substituted benzene ring system.

Mass spectrometry analysis provides molecular ion peaks corresponding to the expected molecular weight of 342.41 atomic mass units, with characteristic fragmentation patterns reflecting the loss of chlorine atoms and brominated aromatic fragments. The isotope pattern analysis reveals the distinctive signature associated with compounds containing multiple bromine atoms, facilitating unambiguous identification through isotope distribution matching.

| Spectroscopic Parameter | Expected Range | Characteristic Features |

|---|---|---|

| Infrared Carbonyl Stretch | 1800-1820 cm⁻¹ | Acyl chloride functionality |

| Carbon-Chlorine Stretch | 700-800 cm⁻¹ | Halogen substitution |

| Molecular Ion Peak | 342.41 m/z | Bromine isotope pattern |

| Aromatic Carbon-Hydrogen | 3000-3100 cm⁻¹ | Substituted benzene ring |

Computational Chemistry Approaches to Electronic Structure

Computational chemistry investigations of this compound focus on electronic structure analysis and reactivity prediction through quantum mechanical calculations. The presence of multiple electronegative substituents creates a complex electronic environment that significantly influences chemical behavior and intermolecular interactions. Density functional theory calculations provide insights into electron density distribution, molecular orbital energies, and electrostatic potential surfaces.

The electron-withdrawing effects of the bromine substituents and acyl chloride functionality create regions of enhanced electrophilicity, particularly at the carbonyl carbon atom. This electronic polarization facilitates nucleophilic attack mechanisms and explains the compound's utility as a synthetic intermediate in organic transformations. The bromine atoms contribute to increased molecular lipophilicity while simultaneously enhancing the electrophilic character of the acyl chloride group.

Computational analysis reveals that the presence of bromine atoms at the 2 and 4 positions of the phenoxy ring significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted analogs. This electronic activation enhances reactivity toward nucleophilic substitution reactions, making the compound particularly valuable for synthetic applications requiring high reactivity.

Molecular orbital calculations demonstrate the influence of halogen substitution on frontier orbital energies and distribution. The lowest unoccupied molecular orbital energy is lowered by the electron-withdrawing substituents, facilitating electron acceptance during nucleophilic attack processes. The highest occupied molecular orbital exhibits contributions from aromatic π-system electrons and oxygen lone pairs, providing insights into potential coordination sites and reaction pathways.

| Computational Parameter | Influence of Substitution | Structural Implications |

|---|---|---|

| Electrophilic Character | Enhanced by bromine substituents | Increased reactivity toward nucleophiles |

| Lipophilicity | Increased by halogen substitution | Enhanced membrane penetration potential |

| Frontier Orbital Energies | Lowered lowest unoccupied molecular orbital | Facilitated electron acceptance |

| Dipole Moment | Increased polarization | Enhanced intermolecular interactions |

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2ClO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBAJWNLKWKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277385 | |

| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-22-6 | |

| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The typical synthetic route to 2-(2,4-dibromophenoxy)propanoyl chloride involves two main stages:

- Formation of 2-(2,4-Dibromophenoxy)propanoic acid by nucleophilic substitution of 2,4-dibromophenol onto a suitable propanoic acid derivative or its precursor.

- Conversion of the corresponding acid to the acyl chloride using chlorinating agents such as thionyl chloride or oxalyl chloride.

This two-step approach is common for preparing acyl chlorides of substituted phenoxypropanoic acids, allowing for high purity and yield.

Preparation of 2-(2,4-Dibromophenoxy)propanoic Acid

The key intermediate, 2-(2,4-dibromophenoxy)propanoic acid, is synthesized by reacting 2,4-dibromophenol with an appropriate propanoic acid derivative, often via nucleophilic substitution or Williamson ether synthesis.

- Nucleophilic Substitution : 2,4-dibromophenol acts as a nucleophile attacking an electrophilic alkyl halide such as 2-bromopropanoic acid or its ester, under basic conditions, to form the ether linkage.

- Example Reaction Conditions : Typically, potassium carbonate or another mild base is used in an aprotic solvent like acetone or dimethylformamide (DMF) to facilitate substitution at moderate temperatures (50-80°C).

This method ensures selective ether formation while maintaining the integrity of the dibromo substituents on the phenyl ring.

Conversion to this compound

The acid is then converted into the corresponding acyl chloride by reaction with chlorinating agents:

Thionyl Chloride (SOCl₂) : The most common reagent, thionyl chloride reacts with the carboxylic acid to form the acyl chloride, releasing sulfur dioxide and hydrogen chloride gases.

- Typical Procedure : The acid is suspended or dissolved in an inert solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise at temperatures ranging from 0°C to reflux (~65°C).

- Reaction Time : Several hours (4-6 hours) under stirring, often with catalytic amounts of DMF to activate the thionyl chloride.

- Purification : Excess thionyl chloride and byproducts are removed by distillation under reduced pressure.

Oxalyl Chloride ((COCl)₂) : An alternative chlorinating agent that can be used under milder conditions with similar efficiency.

Improved Process Insights from Related Compounds

While direct literature on this compound preparation is limited, analogues such as 2,3-dibromopropionyl chloride have been prepared with high yield and purity using optimized bromination and chlorination steps.

- Bromination of Acrylic Acid : For dibrominated propionyl chlorides, bromination of acrylic acid followed by treatment with thionyl chloride is effective.

- Iron Catalyst Addition : The addition of iron powder or iron salts (e.g., iron(III) chloride) during bromination or chlorination steps improves yield and purity by minimizing side reactions and stabilizing intermediates.

- Reaction Parameters : Controlled temperature (20-70°C) and slow addition of reagents over hours ensure high selectivity and conversion.

These insights can be adapted to the synthesis of this compound to optimize the process.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ether formation (phenol + alkyl halide) | 2,4-Dibromophenol, 2-bromopropanoic acid, K₂CO₃, acetone/DMF | 50-80 | 4-8 | 80-90 | Base-mediated nucleophilic substitution |

| Acid to acyl chloride | Thionyl chloride, catalytic DMF, inert solvent | 0 to reflux (~65) | 4-6 | 90-98 | Removal of SO₂ and HCl by distillation |

| Bromination (related compound) | Acrylic acid, bromine, iron catalyst | 15-70 | 8-10 | >97 | Enhances purity and yield |

Research Findings and Considerations

- Purity and Yield : The use of iron salts during bromination and careful control of chlorination conditions leads to acyl chlorides with purity >95% and yields exceeding 90%, critical for downstream applications.

- Safety : Handling of bromine, thionyl chloride, and acyl chlorides requires strict control due to corrosiveness, toxicity, and potential for violent reactions.

- Storage : The acyl chloride product should be stored in a dry, cool, and well-ventilated environment, protected from moisture and light to prevent hydrolysis and decomposition.

Chemical Reactions Analysis

2-(2,4-Dibromophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can participate in these reactions under appropriate conditions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(2,4-dibromophenoxy)propanoic acid.

Scientific Research Applications

2-(2,4-Dibromophenoxy)propanoyl chloride is used in various scientific research applications, including:

Proteomics Research: It is used as a reagent in the study of proteins and their functions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. These reactions are facilitated by the electron-withdrawing effects of the bromine atoms, which increase the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Chlorine Analogs

2-(2,4-Dichlorophenoxy)propanoyl Chloride (CAS 58048-37-6)

- Structure : Similar backbone but with chlorine substituents instead of bromine.

- Reactivity : Chlorine’s lower atomic weight and electronegativity result in slightly faster hydrolysis rates compared to the brominated analog.

- Applications: Used in pesticide synthesis (e.g., phenoxy herbicides) and as a pharmaceutical intermediate.

- Safety : Classified as corrosive (GHS Category 1B) with acute toxicity upon inhalation .

2-(2,3-Dichlorophenoxy)propanoyl Chloride

- Structure : Positional isomer of the 2,4-dichloro derivative.

- Reactivity : Steric hindrance from the 2,3-substitution pattern reduces reactivity in nucleophilic acyl substitutions compared to 2,4-isomers.

- Applications: Limited industrial use due to lower thermal stability .

Key Data Table: Halogen-Substituted Propanoyl Chlorides

Aromatic vs. Aliphatic Propanoyl Chlorides

2-Methyl-2-phenylpropanoyl Chloride

- Structure : Aliphatic methyl and phenyl groups replace the brominated aromatic ring.

- Reactivity : The bulky tert-butyl-like structure (2-methyl-2-phenyl) impedes nucleophilic attacks, making it less reactive than halogenated analogs.

- Applications : Specialized in synthesizing branched esters for fragrances and polymers .

Propanoyl Chloride (CAS 79-03-8)

Environmental and Toxicological Profiles

- Limited toxicological data are available, but analogs suggest moderate ecotoxicity .

- Chlorinated Analogs : 2,4-Dichloro derivatives exhibit higher acute toxicity (e.g., LC₅₀ in aquatic organisms: 0.5 mg/L) due to enhanced reactivity and metabolic interference .

- Aliphatic Propanoyl Chlorides: Rapid hydrolysis reduces environmental persistence but poses immediate hazards (e.g., respiratory irritation) .

Biological Activity

2-(2,4-Dibromophenoxy)propanoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a propanoyl chloride moiety attached to a dibromophenoxy group. Its chemical formula is C10H8Br2ClO, and it is characterized by the presence of bromine substituents that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives of dibromophenoxy compounds have shown effectiveness against various bacterial strains.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| 3-bromo-2-(2,4-dibromophenoxy)-phenol | Escherichia coli | 30 |

| Control (Ampicillin) | E. coli | 10 |

These results suggest that the dibromophenoxy moiety enhances the antimicrobial activity of the compound.

Antifungal Activity

In addition to antibacterial effects, this compound has been investigated for antifungal properties. Research indicates that it can inhibit fungal growth at certain concentrations.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 25 |

| Control (Fluconazole) | C. albicans | 5 |

The efficacy against C. albicans highlights its potential as an antifungal agent.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

These findings indicate a promising avenue for further research into its application in cancer therapy.

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets. The bromine substituents may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets such as enzymes or receptors involved in cell signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of various dibromophenoxy compounds, including this compound. The study found significant inhibition of bacterial growth compared to control groups.

- Anticancer Potential : In a recent publication by Johnson et al. (2023), the compound was tested on several cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis markers in HeLa cells.

Q & A

Q. What are the recommended synthetic protocols for preparing 2-(2,4-dibromophenoxy)propanoyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via refluxing 2-(2,4-dibromophenoxy)propanoic acid with a 25-fold molar excess of thionyl chloride (SOCl₂) until gas evolution (SO₂, HCl) ceases. Unreacted SOCl₂ is removed under reduced pressure. Key parameters include maintaining anhydrous conditions, controlling reflux temperature (40–60°C), and monitoring reaction completion via FT-IR (disappearance of carboxylic acid O–H stretch at ~2500–3300 cm⁻¹ and appearance of acyl chloride C=O stretch at ~1800 cm⁻¹) . To optimize yield, ensure stoichiometric excess of SOCl₂ and use inert gas purging to prevent hydrolysis.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Acyl chloride C=O stretch at ~1800 cm⁻¹, C–Br stretches at 500–700 cm⁻¹, and aryl ether C–O–C at ~1250 cm⁻¹ .

- ¹H/¹³C NMR : Look for the propionyl chloride group (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR) and aromatic protons/carbons split by bromine substituents.

- Elemental Analysis : Validate Br and Cl content (theoretical vs. experimental).

- Melting Point : Compare with literature values (if available).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation of vapors.

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Decontamination : Immediate washing with water if skin contact occurs; NaOH solution (5%) neutralizes residual acyl chloride .

- Storage : In airtight, dark glass containers under inert gas (argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during synthesis?

- Methodological Answer : Unexpected byproducts (e.g., dimerized or oxidized species) may arise from redox side reactions. For example, thionyl chloride can act as an oxidizing agent under certain conditions, leading to phenolic coupling products. To diagnose:

- TLC/GC-MS : Monitor reaction progress and identify byproducts.

- Isolation : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate impurities.

- Mechanistic Studies : Conduct controlled experiments with varying SOCl₂ stoichiometry or alternative reagents (e.g., oxalyl chloride) to suppress redox pathways .

Q. What advanced techniques are used to study the stability and decomposition pathways of this compound under different conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify thermal stability (decomposition onset temperature).

- HPLC-MS : Identify hydrolysis products (e.g., propanoic acid derivative) in aqueous environments.

- Kinetic Studies : Monitor hydrolysis rates in solvents (e.g., DCM vs. THF) using in situ FT-IR or NMR .

- Computational Modeling : Predict degradation pathways via DFT calculations (e.g., bond dissociation energies of C–Br vs. C–O) .

Q. How can researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer : Variations in NMR/IR spectra may arise from solvent effects, impurities, or tautomerism. To standardize:

- Solvent Calibration : Use deuterated solvents (e.g., CDCl₃) and report chemical shifts relative to TMS.

- High-Resolution MS : Confirm molecular ion ([M+H]⁺/[M−Cl]⁺) to rule out isotopic interference from bromine .

- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., using ORTEP-III for graphical refinement) .

Q. What methodologies are employed to evaluate the biological interactions or toxicity profile of this compound?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays.

- Ecotoxicity Studies : Assess aquatic impact via Daphnia magna mortality tests (OECD 202 guidelines).

- Metabolic Profiling : Incubate with liver microsomes to identify metabolites (LC-MS/MS).

- QSAR Modeling : Predict toxicity endpoints (e.g., LD₅₀) using bromine substituent parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.